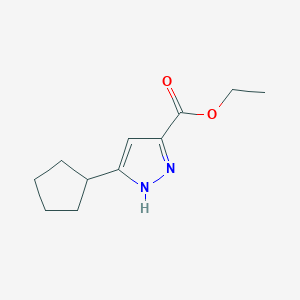

Ethyl 3-cyclopentyl-1H-pyrazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3-cyclopentyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-cyclopentyl-1H-pyrazole-5-carboxylate typically involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative . The reaction conditions often include refluxing the mixture in ethanol with a catalytic amount of acetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-cyclopentyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-cyclopentyl-1H-pyrazole-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Ethyl 3-cyclopentyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or activation of the target. The cyclopentyl group may enhance the compound’s binding affinity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 3-methyl-1H-pyrazole-5-carboxylate

- Ethyl 3-phenyl-1H-pyrazole-5-carboxylate

- Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

Uniqueness

Ethyl 3-cyclopentyl-1H-pyrazole-5-carboxylate stands out due to its cyclopentyl group, which imparts unique steric and electronic properties. This makes it a valuable scaffold for designing molecules with specific biological activities and improved pharmacokinetic profiles .

Biologische Aktivität

Ethyl 3-cyclopentyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a pyrazole derivative characterized by the following structural features:

- Molecular Formula : C12H15N3O2

- Molecular Weight : Approximately 219.26 g/mol

- Functional Groups : Contains a cyclopentyl group, a carboxylate group, and an ethyl ester.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π stacking interactions, enhancing its binding affinity to target sites. Specifically, the cyclopentyl substituent may improve selectivity and potency against certain biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit pro-inflammatory cytokines and modulate pathways involved in inflammatory responses, making it a candidate for treating inflammatory diseases .

Antitrypanosomal Activity

A notable study focused on the optimization of related pyrazole derivatives for treating Human African Trypanosomiasis (HAT). The findings suggested that modifications to the structure could enhance antitrypanosomal efficacy. For example, derivatives with larger substituents at the R4 position showed improved potency against Trypanosoma brucei, with some compounds achieving pIC50 values above 7.8 .

Table 1: Biological Activity Summary

Case Study: Optimization for Antitrypanosomal Activity

In a series of experiments aimed at optimizing this compound derivatives, researchers discovered that increasing the size of substituents at certain positions significantly enhanced antitrypanosomal activity. For instance, derivatives with cyclopentyl groups exhibited superior potency compared to smaller alkyl groups .

The study included both in vitro and in vivo evaluations, demonstrating that selected compounds not only inhibited parasite growth effectively but also displayed favorable pharmacokinetic profiles with low toxicity in animal models .

Eigenschaften

IUPAC Name |

ethyl 5-cyclopentyl-1H-pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-2-15-11(14)10-7-9(12-13-10)8-5-3-4-6-8/h7-8H,2-6H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDQYBGNOOJTEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1)C2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.